4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid
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Overview
Description
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and a t-butylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative and introduce the methoxy group through methylation. The t-butylsulfamoylphenyl group can be introduced via a sulfonamide formation reaction, where a t-butylsulfonyl chloride reacts with an amine derivative of the phenyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid.
Reduction: Formation of 4-(4-t-Butylaminophenyl)-3-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-t-Butylphenyl)-3-methoxybenzoic acid: Lacks the sulfonamide group, which may result in different biological activities.
4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological properties.
4-(4-t-Butylsulfamoylphenyl)-3-nitrobenzoic acid: Contains a nitro group, which can significantly change its chemical and biological behavior.
Uniqueness
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid is unique due to the presence of both the t-butylsulfamoylphenyl and methoxy groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-8-5-12(6-9-14)15-10-7-13(17(20)21)11-16(15)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMBSCQQVVJMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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